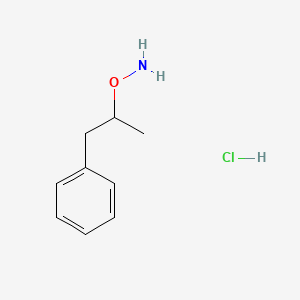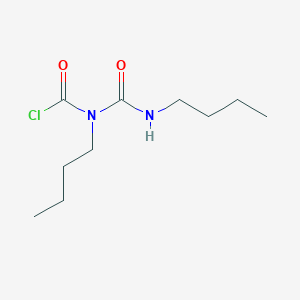
1H-Dibenzo(A,H)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Dibenzo(A,H)fluorene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It consists of three fused benzene rings, forming a unique structure that is of significant interest in various scientific fields. This compound is known for its stability and distinctive chemical properties, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(A,H)fluorene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the iodine-mediated synthesis of benzo[a]fluorenones from yne-enones involves heating the reactants under reflux in acetic acid . This method highlights the versatility of iodine in mediating complex organic transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Dibenzo(A,H)fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.
Substitution: Reagents like halogens and nitrating agents are often used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Dibenzo(A,H)fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs and their derivatives.
Biology: Research into its biological effects, including potential carcinogenicity, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of advanced materials, including optoelectronic devices.
Mecanismo De Acción
The mechanism by which 1H-Dibenzo(A,H)fluorene exerts its effects involves interactions with various molecular targets and pathways. Its planar structure allows it to intercalate into DNA, potentially leading to mutagenic and carcinogenic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
13H-Dibenzo(A,H)fluorene: Another PAH with a similar structure but different properties.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
Fluoranthene: Another PAH with a similar structure but different reactivity.
Uniqueness: 1H-Dibenzo(A,H)fluorene is unique due to its specific structure and stability, which make it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific studies .
Propiedades
Número CAS |
23143-01-3 |
|---|---|
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1,3,5,7,9,13,16,18,20-nonaene |
InChI |
InChI=1S/C21H16/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-7,9-12,17H,8,13H2 |
Clave InChI |
HAKYSSYZNTVJMP-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=C3CC4C=C5C=CC=CC5=CC4=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

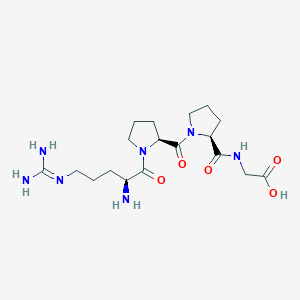

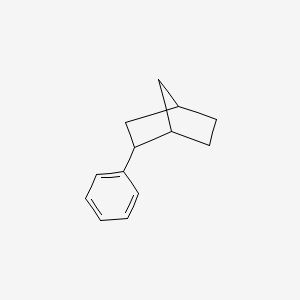


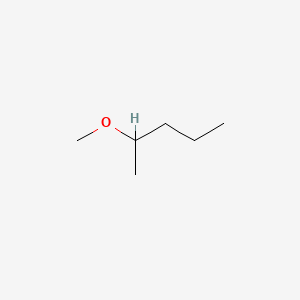
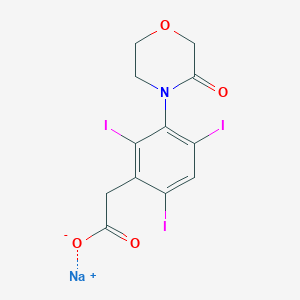
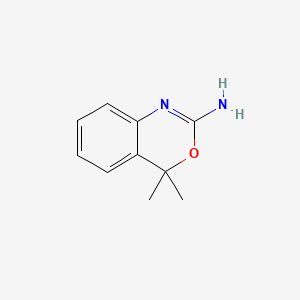
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
